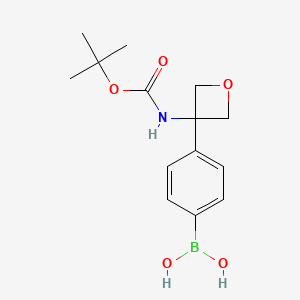
(4-(3-((tert-Butoxycarbonyl)amino)oxetan-3-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(3-((tert-Butoxycarbonyl)amino)oxetan-3-yl)phenyl)boronic acid: is a complex organic compound that features a boronic acid group attached to a phenyl ring, which is further connected to an oxetane ring with a tert-butoxycarbonyl (Boc) protected amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the oxetane ring and subsequent functionalization. The Boc-protected amine group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can help streamline the production process and reduce the risk of human error.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: : The Boc-protected amine group can be deprotected under acidic conditions to yield the free amine.
Substitution: : The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: : Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to remove the Boc group.
Substitution: : Electrophilic reagents such as nitric acid (HNO3) or bromine (Br2) are used for substitution reactions.
Major Products Formed
Oxidation: : Boronic esters or borates.
Reduction: : Free amine.
Substitution: : Nitrophenyl or halophenyl derivatives.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block in the synthesis of complex organic molecules.
Biology: : Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: : Potential use in drug discovery and development, particularly in the design of boronic acid-based drugs.
Industry: : Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, the boronic acid group can form reversible covalent bonds with biological targets, such as enzymes or receptors, leading to inhibition or modulation of their activity. The Boc-protected amine group can be selectively deprotected to reveal the free amine, which can then interact with other molecular targets.
Comparación Con Compuestos Similares
This compound is unique due to its combination of the boronic acid group, phenyl ring, oxetane ring, and Boc-protected amine group. Similar compounds include:
Phenylboronic acid: : Lacks the oxetane and Boc-protected amine groups.
Boronic esters: : May have similar boronic acid functionality but lack the phenyl and oxetane rings.
Oxetane derivatives: : May have similar oxetane rings but lack the boronic acid and Boc-protected amine groups.
These similar compounds highlight the uniqueness of (4-(3-((tert-Butoxycarbonyl)amino)oxetan-3-yl)phenyl)boronic acid
Propiedades
Fórmula molecular |
C14H20BNO5 |
|---|---|
Peso molecular |
293.13 g/mol |
Nombre IUPAC |
[4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetan-3-yl]phenyl]boronic acid |
InChI |
InChI=1S/C14H20BNO5/c1-13(2,3)21-12(17)16-14(8-20-9-14)10-4-6-11(7-5-10)15(18)19/h4-7,18-19H,8-9H2,1-3H3,(H,16,17) |
Clave InChI |
CQBLCFZBFSFCKB-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)C2(COC2)NC(=O)OC(C)(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















